molecular formula C16H25NO2 B261865 N,N-diisobutyl-2-methoxybenzamide

N,N-diisobutyl-2-methoxybenzamide

Cat. No.: B261865
M. Wt: 263.37 g/mol
InChI Key: BQMSFQBLAFUJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diisobutyl-2-methoxybenzamide (CAS: 560079-02-9) is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and diisobutyl substituents on the nitrogen atom.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-methoxy-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)16(18)14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3

InChI Key

BQMSFQBLAFUJTK-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Backbone

The following table summarizes key structural analogs and their distinguishing features:

Compound Name N-Substituents Benzene Ring Substituents Key Features/Applications Reference
N,N-Diisobutyl-2-methoxybenzamide Diisobutyl 2-methoxy Specialty intermediate; steric bulk
2-Methoxy-N,N-dimethylbenzamide (6f) Dimethyl 2-methoxy Simpler alkyl groups; synthetic precursor
N,N-Dimethyl-2-phenoxybenzamide (6g) Dimethyl 2-phenoxy Aryl ether substituent; unknown use
N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide Diisopropyl 3-methoxy, 2-boronate Boron-containing; cross-coupling reagent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl 3-methyl N,O-bidentate directing group for C–H activation
2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide None (N-hydroxy) 2-ethyl, 4-methoxybenzoyl Used in amination reactions

Key Comparison Points

Steric and Electronic Effects
  • N-Alkyl Groups: Diisobutyl groups in the target compound introduce significant steric hindrance, which may reduce nucleophilicity at the amide nitrogen compared to smaller alkyl groups (e.g., dimethyl in 6f or diisopropyl in the boronate analog ). Diisopropyl vs.
  • Benzene Ring Substituents :

    • 2-Methoxy : The electron-donating methoxy group in the target compound and 6f could activate the ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro in or bromo in ), which deactivate the ring.
    • Boronate Ester () : The 2-position boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.

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